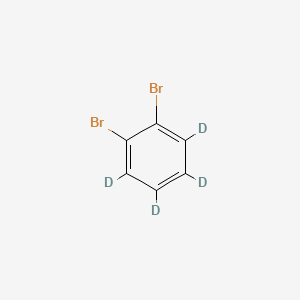

1,2-Dibromobenzene-d4

説明

Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Science

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an indispensable tool in modern chemical and biological sciences. scielo.org.mx Its increased mass compared to protium (B1232500) (¹H) leads to a phenomenon known as the kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction upon isotopic substitution. libretexts.orgwikipedia.org This effect is particularly pronounced when a C-H bond is replaced with a C-D bond, as the mass of the atom is essentially doubled. wikipedia.org The C-D bond has a lower zero-point energy and is therefore stronger than the corresponding C-H bond, resulting in a slower reaction rate when the C-D bond is cleaved in the rate-determining step. libretexts.org This principle is widely exploited to elucidate reaction mechanisms. symeres.com

Beyond the KIE, deuterium labeling is crucial for various analytical techniques. In nuclear magnetic resonance (NMR) spectroscopy, the use of deuterated solvents is standard practice to avoid overwhelming solvent signals in the proton NMR spectrum. carlroth.com Furthermore, deuterium-labeled compounds serve as excellent internal standards in mass spectrometry (MS) for quantitative analysis, improving the accuracy and precision of measurements in fields like proteomics, metabolomics, and environmental analysis. symeres.comacs.org The unique mass of deuterium allows for clear differentiation between the labeled standard and the non-labeled analyte. In drug metabolism and pharmacokinetic (DMPK) studies, deuterium labeling helps to trace the metabolic fate of drug candidates and can even be used to create "heavy drugs" with improved metabolic stability and longer half-lives. symeres.comacs.org

Overview of 1,2-Dibromobenzene-d4 within Deuterated Aromatic Compounds

This compound belongs to the class of deuterated aromatic compounds, which are aromatic molecules where one or more hydrogen atoms have been replaced by deuterium. Its chemical formula is C₆D₄Br₂. cymitquimica.com

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆D₄Br₂ |

| Molecular Weight | ~239.93 g/mol |

| IUPAC Name | 1,2-dibromo-3,4,5,6-tetradeuteriobenzene |

| CAS Number | 1643577-34-7 |

Data sourced from multiple chemical suppliers and databases. cymitquimica.comnih.govlgcstandards.com

The synthesis of deuterated compounds like this compound can be achieved through methods such as hydrogen/deuterium exchange reactions or by using deuterium-containing precursors in a synthetic route. symeres.com For instance, palladium-catalyzed C-H activation methods have been developed for the late-stage deuteration of arenes. acs.org

Within the family of deuterated aromatic compounds, this compound is particularly useful due to the presence of two bromine atoms. These bromine atoms can serve as reactive handles for a variety of chemical transformations, such as cross-coupling reactions, allowing for the introduction of new functional groups. sigmaaldrich.comsigmaaldrich.com This makes it a valuable building block for the synthesis of more complex deuterated molecules.

Scope and Research Imperatives for this compound Studies

The research applications of this compound are diverse and expanding. Its utility as an isotopically labeled research compound is well-established. cymitquimica.com

One of the primary research imperatives is its use in mechanistic studies . The combination of deuterium labeling and reactive bromine sites allows for intricate investigations into reaction pathways. For example, by tracking the fate of the deuterium atoms and the reactions at the bromine positions, chemists can gain a deeper understanding of complex transformations, such as those involved in transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net The kinetic isotope effect introduced by the deuterium atoms can provide evidence for which bonds are broken in the rate-determining step of a reaction. princeton.edu

Another significant area of research is its application as an internal standard in analytical chemistry. For instance, deuterated dichlorobenzenes, which are structurally similar to dibromobenzenes, are used as internal standards in EPA methods for analyzing volatile organic compounds. cpachem.comaccustandard.comrestek.com The distinct mass of this compound allows it to be easily identified and quantified by mass spectrometry, thereby improving the accuracy of analytical measurements for environmental pollutants and other analytes. isotope.com

Furthermore, the synthesis of novel deuterated materials and complex molecules represents an ongoing research interest. This compound can serve as a key starting material for creating more elaborate deuterated structures for various applications, from materials science to the development of new pharmaceutical agents. sigmaaldrich.comontosight.aiguidechem.com

Structure

3D Structure

特性

分子式 |

C6H4Br2 |

|---|---|

分子量 |

239.93 g/mol |

IUPAC名 |

1,2-dibromo-3,4,5,6-tetradeuteriobenzene |

InChI |

InChI=1S/C6H4Br2/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D |

InChIキー |

WQONPSCCEXUXTQ-RHQRLBAQSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Br)Br)[2H])[2H] |

正規SMILES |

C1=CC=C(C(=C1)Br)Br |

製品の起源 |

United States |

Synthetic Methodologies for 1,2 Dibromobenzene D4 and Deuterium Incorporation Strategies

Approaches to Site-Specific Deuteration of Benzene (B151609) Derivatives

Achieving site-specific deuteration on a benzene ring is paramount for creating precisely labeled internal standards. The choice of method depends on the desired deuteration pattern, the functional groups present on the substrate, and the required isotopic purity. Key strategies include acid- or base-catalyzed hydrogen-deuterium exchange and transition-metal-catalyzed reactions.

Acid-Catalyzed Hydrogen-Isotope Exchange (HIE): Under Brønsted or Lewis acid catalysis, aromatic compounds undergo electrophilic aromatic substitution where deuterium (B1214612) ions (D+) replace hydrogen. nih.gov The deuteration occurs selectively at the most electron-rich positions. nih.gov Common deuterium sources for this method include deuterated acids like deuterium sulfate (B86663) (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD). nih.govcdnsciencepub.com For instance, exchange with deuterium sulfate has been successfully applied to deuterate various benzene derivatives, including bromotoluenes and polychlorobenzenes. cdnsciencepub.com

Transition-Metal Catalysis: This approach offers high selectivity and functional group tolerance under milder conditions. A variety of transition metals are employed, often guided by directing groups on the aromatic substrate to achieve ortho-selective deuteration.

Iridium Catalysis: Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are highly effective for ortho-deuteration of aromatic compounds. acs.org These catalysts are widely used for hydrogen isotope exchange (HIE) reactions using deuterium gas (D₂). acs.org

Palladium Catalysis: Palladium catalysts are used for ortho-selective C-H deuteration of substrates like phenylacetic acids and sulfonamides, often employing a directing group strategy. snnu.edu.cn For example, the carboxyl group can direct palladation to the ortho-position, followed by deuterolysis to install the deuterium atom. snnu.edu.cn

Other Metals: Researchers have also developed methods using rhodium, silver, and iron catalysts. snnu.edu.cnnih.govrsc.org A nanostructured iron catalyst has shown significant promise for the selective deuteration of anilines, phenols, and heterocycles using inexpensive deuterium oxide (D₂O) as the deuterium source. nih.gov Silver-catalyzed methods have also proven effective for deuterating electron-rich arenes. rsc.org

The table below summarizes various catalytic systems for the deuteration of benzene derivatives.

| Catalyst System | Deuterium Source | Substrate Type | Key Features |

| Deuterium Sulfate (D₂SO₄) | D₂SO₄ | Electron-rich aromatics | Classic electrophilic substitution; can require harsh conditions. cdnsciencepub.com |

| Iridium Complexes | D₂ gas | Aromatics with directing groups | High ortho-selectivity; mild reaction conditions. acs.org |

| Palladium Catalysts | Acetic acid-d4 | Phenylacetic acids, sulfonamides | Directing-group assisted; high regioselectivity. snnu.edu.cn |

| Nanostructured Iron | D₂O | Anilines, phenols, heterocycles | Scalable, uses inexpensive D₂O, robust heterogeneous catalyst. nih.gov |

| Silver Salts (e.g., AgOTf) | D₂O | Electron-rich arenes | Proceeds under neutral, mild conditions. rsc.org |

Synthesis of 1,2-Dibromobenzene-d4: Established Routes and Novel Techniques

The synthesis of this compound, specifically 1,2-dibromo-3,4,5,6-tetradeuteriobenzene, can be approached by first creating a perdeuterated benzene ring and then introducing the bromine atoms, or by deuterating a pre-brominated benzene derivative.

An established route for preparing unlabeled 1,2-dibromobenzene (B107964) involves the Sandmeyer reaction, starting from 2-bromoaniline (B46623) or o-phenylenediamine. google.com Adapting this for the deuterated analog would likely start with a deuterated precursor. A plausible synthetic pathway begins with the complete deuteration of benzene to form benzene-d6. This can be achieved via exchange with deuterium oxide at elevated temperatures in the presence of a platinum black catalyst. cdnsciencepub.com

A potential synthetic sequence is outlined below:

Nitration of Benzene-d6: Benzene-d6 is treated with a mixture of nitric acid and sulfuric acid to yield nitrobenzene-d5.

Reduction to Aniline-d5 (B30001): The nitro group is then reduced to an amino group using a reducing agent like iron or tin in acidic medium, producing aniline-d5.

Bromination of Aniline-d5: The aniline-d5 is brominated to introduce a bromine atom, typically at the ortho and para positions. Separation of the desired 2-bromoaniline-d4 (B1142746) isomer is then required.

Diazotization and Sandmeyer Reaction: The resulting 2-bromoaniline-d4 is treated with sodium nitrite (B80452) in the presence of a strong acid (e.g., HBr) to form a diazonium salt. Subsequent treatment with cuprous bromide (CuBr) replaces the diazonium group with a second bromine atom, yielding the final product, this compound. google.com

Another approach involves direct H-D exchange on 1,2-dibromobenzene. However, achieving complete and specific deuteration on the electron-withdrawn dibrominated ring via methods like acid-catalyzed exchange can be challenging. More advanced catalytic methods might be required to achieve high isotopic incorporation on the pre-brominated substrate.

Isotopic Purity and Enrichment Considerations in Synthesis

The utility of this compound as an internal standard is directly dependent on its isotopic purity and enrichment. These two terms, while related, describe different aspects of the labeled compound's composition. isotope.com

Isotopic Enrichment: This refers to the percentage of a specific isotope (deuterium, in this case) at a particular labeled position in the molecule. isotope.com For example, a 99% enrichment means that at any given deuterated position, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.

Isotopic Purity (or Species Abundance): This describes the percentage of molecules that have the desired isotopic composition. isotope.comrsc.org For a molecule like this compound, the species abundance of the d4 isotopologue will be lower than the site-specific isotopic enrichment due to the statistical probability of having one or more hydrogen atoms present across the four labeled sites. isotope.com

Analytical Techniques for Purity Assessment: Determining the isotopic enrichment and structural integrity of deuterated compounds requires sophisticated analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the structural integrity and the specific positions of the deuterium labels. rsc.orgrsc.org While ¹H NMR can quantify the residual, non-deuterated sites, ¹³C and ²H NMR can provide more direct information about the location and extent of deuteration. researchgate.net

The following table illustrates a hypothetical analysis of a batch of this compound with 99% isotopic enrichment.

| Isotopologue | Description | Theoretical Species Abundance |

| C₆D₄Br₂ | Fully deuterated (d4) | (0.99)⁴ ≈ 96.1% |

| C₆HD₃Br₂ | Partially deuterated (d3) | 4 x (0.99)³(0.01) ≈ 3.9% |

| C₆H₂D₂Br₂ | Partially deuterated (d2) | 6 x (0.99)²(0.01)² ≈ 0.06% |

| C₆H₃DBr₂ | Partially deuterated (d1) | 4 x (0.99)(0.01)³ ≈ 0.0004% |

| C₆H₄Br₂ | Unlabeled (d0) | (0.01)⁴ ≈ 0.000001% |

Calculations are based on the binomial expansion (D+H)⁴ where D=0.99 and H=0.01.

Scale-Up Methodologies for this compound Production

Transitioning the synthesis of deuterated compounds from a laboratory scale to industrial production presents several challenges, including cost, efficiency, and consistency. nih.govtn-sanso.co.jp

Batch vs. Flow Synthesis: Traditional synthesis is often performed in batches, which can suffer from long processing times and limitations in scaling due to vessel size. tn-sanso.co.jp Flow synthesis offers a modern alternative that can significantly improve production efficiency. In a flow system, raw materials are continuously fed into a reactor, allowing for uniform mixing and precise control over reaction conditions. tn-sanso.co.jp This method can reduce reaction times and simplify purification processes. tn-sanso.co.jp For deuteration reactions, a flow reactor using microwave heating has been shown to have higher efficiency and throughput than conventional batch methods. tn-sanso.co.jp

Catalyst and Reagent Considerations: For large-scale production, the choice of catalyst and deuterium source is critical.

Catalyst Robustness: Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are preferred for scale-up. They are easily separated from the product, can often be recycled, and are well-suited for flow reactors. nih.gov Nanostructured iron and platinum on alumina (B75360) are examples of robust catalysts used for H-D exchange. nih.govtn-sanso.co.jp

Deuterium Source: Deuterium oxide (D₂O) is the ideal deuterium source for industrial-scale synthesis due to its relative low cost and safety compared to deuterium gas (D₂). nih.gov Methodologies that efficiently use D₂O are therefore highly desirable for scalable deuteration. nih.govcardiff.ac.uk

Major chemical suppliers are now offering deuterated reagents at scales ranging from grams to metric tons, indicating a significant advancement in production capabilities to meet growing demand in fields like OLED manufacturing. otsuka.co.jpisotope.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Dibromobenzene D4

Vibrational Spectroscopy (FT-IR and FT-Raman) for Deuteration Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a direct method for assessing the success of deuteration by analyzing the fundamental vibrations of the molecular structure.

The vibrational modes of 1,2-dibromobenzene (B107964) have been studied using both experimental spectroscopy and theoretical calculations, such as Density Functional Theory (DFT). researchgate.net These analyses provide a foundation for understanding the spectrum of its deuterated analogue. Normal mode analysis involves the study of the collective motions of atoms in a molecule. For an aromatic system like 1,2-dibromobenzene, key vibrations include C-H stretching, C-H in-plane and out-of-plane bending, C-C ring stretching, and C-Br stretching and bending modes. researchgate.net

Upon substitution of hydrogen with deuterium (B1214612) (d4), a significant shift in the frequencies of vibrations involving the hydrogen atoms is expected due to the heavier mass of deuterium. The C-D bonds are stronger and vibrate at lower frequencies than C-H bonds. Theoretical calculations are essential to precisely assign these new vibrational modes in the deuterated species.

Below is a comparative table of key vibrational modes for 1,2-dibromobenzene and the expected shifts for 1,2-Dibromobenzene-d4.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for C₆H₄Br₂ researchgate.netnist.gov | Expected Wavenumber Range (cm⁻¹) for C₆D₄Br₂ |

| C-H Aromatic Stretching | 3050 - 3100 | N/A |

| C-D Aromatic Stretching | N/A | 2200 - 2300 |

| C-H In-plane Bending | 1000 - 1300 | N/A |

| C-D In-plane Bending | N/A | 750 - 950 |

| C-H Out-of-plane Bending | 750 - 1000 | N/A |

| C-D Out-of-plane Bending | N/A | 550 - 750 |

| C-C Ring Stretching | 1400 - 1600 | 1300 - 1550 (Slightly shifted) |

| C-Br Stretching | 600 - 800 | 600 - 800 (Largely unaffected) |

The most prominent spectroscopic signature of deuterium substitution in the FT-IR and FT-Raman spectra is the appearance of strong bands corresponding to C-D vibrations and the disappearance of bands associated with C-H vibrations.

C-D Stretching: The C-H stretching vibrations, typically observed in the 3050-3100 cm⁻¹ region of the spectrum for aromatic compounds, will be absent in a fully deuterated (d4) sample. nist.gov Instead, new bands corresponding to C-D stretching modes will appear at significantly lower frequencies, generally in the 2200-2300 cm⁻¹ range. The relationship between the C-H and C-D stretching frequency (ν) can be approximated by the formula: νC-D ≈ νC-H / √2.

C-D Bending Modes: Similarly, the C-H in-plane and out-of-plane bending vibrations will be replaced by C-D bending modes at lower wavenumbers. For instance, the strong γ(C-H) out-of-plane bending mode, characteristic of the substitution pattern on the benzene (B151609) ring, shifts to a lower frequency. These shifts provide definitive evidence of deuteration on the aromatic ring. youtube.com The intensity and position of these peaks in both FT-IR and FT-Raman spectra confirm the presence and completeness of the isotopic substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the exact location of isotopic labels and assessing the isotopic purity of the compound.

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. Since deuterium has a spin of 1, it is an NMR-active nucleus. wikipedia.org A ²H NMR spectrum of this compound would show signals in a chemical shift range similar to that of proton NMR. wikipedia.org For this compound, two distinct signals would be expected in the aromatic region, corresponding to the two different chemical environments of the deuterium atoms on the ring. The presence of these peaks confirms the successful incorporation of deuterium. Furthermore, the integration of the signals in the ²H spectrum can be used, in conjunction with ¹H NMR, to determine the isotopic abundance with high accuracy. wikipedia.orgnih.gov

The use of deuterated solvents is standard in NMR to avoid large solvent signals in the spectrum. fluorochem.co.uklabinsights.nl

¹H NMR: In the ¹H NMR spectrum of a highly enriched this compound sample, the characteristic multiplet signals for the aromatic protons of the unlabeled compound (typically between 7.0 and 7.6 ppm) would be significantly diminished or absent. chemicalbook.comchemicalbook.com The remaining small signals in this region would correspond to the residual, non-deuterated compound, allowing for a direct calculation of the isotopic purity.

¹³C NMR: The ¹³C NMR spectrum confirms the carbon backbone of the molecule. For 1,2-Dibromobenzene, three signals are expected for the six carbon atoms due to molecular symmetry. chemicalbook.com In the deuterated analogue, these signals will be split into multiplets due to coupling with the deuterium atoms (C-D coupling). Since deuterium has a spin of 1, a carbon atom attached to a single deuterium will appear as a triplet (1:1:1 intensity ratio). This characteristic splitting pattern provides definitive proof of the location of the deuterium atoms on the aromatic ring.

The following table summarizes the expected NMR data for this compound, based on data for the unlabeled analogue and general principles of NMR spectroscopy.

| Nucleus | Unlabeled ¹³C Chemical Shift (ppm) chemicalbook.com | Expected ¹³C Splitting in C₆D₄Br₂ | Unlabeled ¹H Chemical Shift (ppm) chemicalbook.com | Expected ¹H Observation in C₆D₄Br₂ | Expected ²H Chemical Shift (ppm) |

| C1, C2 | ~124.5 | Triplet | N/A | N/A | N/A |

| C3, C6 | ~132.0 | Triplet | ~7.16 | Signal greatly reduced | ~7.16 |

| C4, C5 | ~128.5 | Triplet | ~7.60 | Signal greatly reduced | ~7.60 |

Mass Spectrometry (MS) for Isotopic Abundance and Fragmentation Pathway Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to study its fragmentation, providing information on both isotopic abundance and structure.

The molecular weight of unlabeled 1,2-dibromobenzene (C₆H₄Br₂) is approximately 235.90 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion region in the mass spectrum shows a characteristic pattern of peaks. The mass spectrum of this compound will show a molecular ion peak shifted by +4 mass units compared to the unlabeled compound, corresponding to the replacement of four hydrogen atoms with deuterium.

High-resolution mass spectrometry (HR-MS) is particularly powerful for determining isotopic purity. rsc.orgnih.govresearchgate.net It can resolve the isotopic fine structure, allowing for the differentiation of various isotopologues (molecules that differ only in their isotopic composition). acs.org By analyzing the relative intensities of the ion signals corresponding to the d0, d1, d2, d3, and d4 species, the isotopic enrichment can be accurately calculated. rsc.orgnih.gov

The fragmentation of energetically unstable molecular ions in a mass spectrometer provides a fingerprint that aids in structural identification. gbiosciences.com For halobenzenes, common fragmentation pathways include the loss of a halogen atom or the loss of HX (where X is the halogen). researchgate.net In 1,2-dibromobenzene, the initial molecular ion (M⁺˙) can lose a bromine radical to form a C₆H₄Br⁺ ion. chemicalbook.comnist.gov

In the deuterated analogue, the fragmentation pathways are similar, but the masses of the fragments containing the deuterated ring will be shifted. For example, the loss of a bromine radical from the C₆D₄Br₂⁺˙ molecular ion would result in a C₆D₄Br⁺ fragment. Analyzing the masses of these and other fragments confirms that the deuterium is located on the aromatic ring and has not been exchanged. Comparing the fragmentation patterns of the deuterated and undeuterated compounds can also provide mechanistic insights into the rearrangement and cleavage processes. libretexts.orgscienceready.com.au

| Compound | Molecular Formula | Molecular Weight (Monoisotopic) | Key Fragment Ion (Loss of Br) | Fragment Mass |

| 1,2-Dibromobenzene | C₆H₄⁷⁹Br₂ | 233.87 Da | C₆H₄⁷⁹Br⁺ | 154.96 Da |

| This compound | C₆D₄⁷⁹Br₂ | 237.89 Da nih.gov | C₆D₄⁷⁹Br⁺ | 158.98 Da |

Other Advanced Spectroscopic Techniques for Elucidating Electronic Structures

Beyond routine spectroscopic methods, a deeper understanding of the electronic structure of this compound can be achieved through advanced spectroscopic techniques, often coupled with quantum chemical calculations. While experimental data specifically for the deuterated isotopologue is not extensively available, studies on 1,2-dibromobenzene and its isomers provide critical insights. The substitution of hydrogen with deuterium has a negligible effect on the electronic energy levels, primarily influencing vibrational modes, thus making data from the non-deuterated compound highly relevant for understanding the electronic properties of this compound.

Photoelectron Spectroscopy (PES)

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for directly probing the energies of valence molecular orbitals. In this method, a molecule is irradiated with high-energy photons, typically from a He(I) or He(II) source, causing the ejection of a valence electron. By measuring the kinetic energy of the ejected photoelectrons, the ionization energies corresponding to the removal of electrons from different molecular orbitals can be determined.

For dibromobenzenes, the photoelectron spectrum reveals a series of bands corresponding to the ionization of electrons from the π-system of the benzene ring and the non-bonding lone pair orbitals of the two bromine atoms. csu.edu.au The analysis of these ionization energies allows for the characterization of intramolecular interactions, such as:

Through-bond interactions: Electronic coupling between the two bromine atoms that is mediated by the carbon framework.

Through-space interactions: Direct orbital overlap between the lone pairs of the adjacent bromine atoms in the 1,2-isomer.

Studies on dibromonaphthalenes, which are compared to dibromobenzenes, have shown that the energy splitting of the bromine lone pair ionizations can be used to estimate the magnitude of these interactions. csu.edu.au For instance, a larger energy separation between the bromine lone pair signals can indicate a significant through-space repulsive interaction, a key feature of the ortho (1,2-) arrangement.

X-ray Absorption and Photoabsorption Spectroscopy

X-ray Absorption Spectroscopy (XAS) and synchrotron-based photoabsorption spectroscopy provide complementary information to PES by probing the unoccupied electronic states of a molecule. These techniques involve the excitation of a core electron (e.g., a carbon 1s electron) to an empty molecular orbital, such as a π* or σ* orbital. The resulting spectrum shows sharp absorption peaks corresponding to these electronic transitions, providing a detailed map of the molecule's vacant orbitals.

Recent investigations on bromobenzene cations using tabletop X-ray spectroscopy have demonstrated the sensitivity of this technique to the local chemical environment. For example, the carbon 1s → π* transition for the carbon atom directly bonded to bromine is shifted to a higher energy by approximately 1 eV compared to the other carbon atoms in the ring. This highlights the inductive effect of the bromine substituent. Furthermore, transitions to σ*(C-Br) orbitals become prominent, offering direct insight into the electronic structure of the carbon-bromine bond.

Comprehensive studies on isomers like 1,3-dibromobenzene using synchrotron radiation have revealed richly structured electronic absorption spectra. researchgate.netaip.org These spectra are composed of various types of electronic transitions that are assigned with the aid of theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.netaip.org

The primary types of transitions observed include:

Valence transitions (π → π):* Excitations of electrons from the filled π orbitals of the benzene ring to the empty π* orbitals. These are typically intense transitions in the UV region.

Rydberg transitions: Excitations of an electron to high-energy, diffuse orbitals that are weakly bound to the molecular cation core. These transitions form series that converge to the ionization potential of the molecule.

Charge transfer excitations: Transitions where electron density is significantly moved from one part of the molecule to another, for example, from the bromine lone pairs to the π* system of the ring.

The combination of these advanced spectroscopic methods with high-level computational chemistry provides a robust framework for the complete elucidation of the electronic structure of complex molecules like this compound.

Data Tables

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Photoelectron Spectroscopy (PES) | Provides ionization energies of valence molecular orbitals (π-system and Br lone pairs). csu.edu.au | Allows for the characterization of through-bond and through-space interactions between the bromine atoms and the aromatic ring. |

| X-ray Absorption Spectroscopy (XAS) / Photoabsorption | Maps unoccupied molecular orbitals (π, σ) and characterizes valence, Rydberg, and charge-transfer transitions. researchgate.netaip.org | Reveals the nature of excited electronic states and the influence of bromine substitution on the carbon K-edge, providing atom-specific electronic information. |

| Excited State | Calculated Energy (eV) | Transition Character | Primary Orbital Contribution |

|---|---|---|---|

| S1 | 4.75 | Valence | HOMO → LUMO (π → π) |

| S2 | 5.42 | Valence | HOMO-1 → LUMO (π → π) |

| S3 | 6.18 | Valence | HOMO → LUMO+1 (π → π) |

| S4 | 6.55 | Valence / Charge Transfer | HOMO-2 → LUMO (nBr → π*) |

*Data is based on findings for the related isomer 1,3-dibromobenzene and serves as an illustrative example of the types of electronic transitions characterized in such molecules. researchgate.netaip.org HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.

Computational and Theoretical Investigations of 1,2 Dibromobenzene D4

Quantum Chemical Calculations (e.g., DFT, HF, MP2) for Molecular Geometry Optimization

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through geometry optimization, an iterative process where the molecule's energy is minimized with respect to the positions of its atoms. youtube.com Several quantum chemical methods are employed for this purpose, each offering a different balance of accuracy and computational cost. arxiv.org

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it provides a reasonable first approximation of the molecular geometry, it neglects electron correlation, which can be important for accurate predictions.

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that improves upon HF by including electron correlation effects through perturbation theory. researchgate.net This often leads to more accurate geometries, particularly for systems where electron correlation is significant.

Density Functional Theory (DFT): DFT has become one of the most popular methods in quantum chemistry due to its excellent balance of accuracy and efficiency. youtube.com Instead of the complex wavefunction, DFT uses the electron density to calculate the energy. Various functionals (e.g., B3LYP, PBE) are available to approximate the exchange-correlation energy. Studies on the non-deuterated isotopologue, 1,2-dibromobenzene (B107964), have utilized DFT and MP2 methods to determine its structural characteristics. researchgate.net

For 1,2-dibromobenzene-d4, these calculations would predict the bond lengths and angles. The substitution of hydrogen with deuterium (B1214612) has a negligible effect on the electronic structure and thus the equilibrium geometry, as per the Born-Oppenheimer approximation. However, subtle changes in bond lengths can occur due to the different zero-point vibrational energies of C-H versus C-D bonds. The optimized geometry is a crucial input for subsequent calculations, such as vibrational frequency analysis and electronic property prediction.

Table 1: Representative Optimized Geometrical Parameters for 1,2-disubstituted Benzene (B151609) Derivatives

This table presents typical bond lengths and angles for a molecule like 1,2-dibromobenzene as predicted by quantum chemical calculations. The actual values for this compound would be determined through specific calculations.

| Parameter | Typical Value |

| C-C (ring) Bond Length | ~1.39 - 1.40 Å |

| C-Br Bond Length | ~1.91 Å |

| C-D Bond Length | ~1.08 Å |

| C-C-C (ring) Angle | ~120° |

| C-C-Br Angle | ~120° |

| C-C-D Angle | ~120° |

Prediction and Simulation of Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for identifying molecules and probing their structure. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that can be compared with experimental results. researchgate.net

Following geometry optimization, a frequency calculation is typically performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The results provide a set of normal modes, each with a corresponding vibrational frequency.

For this compound, the most significant impact of isotopic substitution is observed in its vibrational spectrum. The heavier mass of deuterium compared to hydrogen leads to a decrease in the frequency of vibrational modes involving the C-D bonds. This is particularly evident for C-D stretching and bending modes. Computational methods can accurately predict these isotopic shifts. brehm-research.de

DFT calculations are widely used for predicting vibrational spectra due to their reliability. researchgate.netnih.gov Anharmonicity, the deviation from a simple harmonic oscillator, can be accounted for through more advanced computational approaches like second-order vibrational perturbation theory (VPT2), leading to even better agreement with experimental spectra. researchgate.net

Table 2: Predicted Isotopic Shifts in Key Vibrational Modes for Aromatic Compounds

This table illustrates the expected shift in vibrational frequencies upon deuteration of an aromatic ring, based on the principles of vibrational spectroscopy and computational predictions.

| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) |

| C-H/C-D Stretch | ~3000-3100 cm⁻¹ | ~2200-2300 cm⁻¹ |

| C-H/C-D In-plane Bend | ~1000-1300 cm⁻¹ | ~750-950 cm⁻¹ |

| C-H/C-D Out-of-plane Bend | ~675-1000 cm⁻¹ | ~500-750 cm⁻¹ |

Electronic Structure Analysis and Excited-State Dynamics

Computational methods are essential for understanding the electronic properties of molecules, including their behavior upon absorption of light (photochemistry). Electronic structure analysis involves examining the molecular orbitals, electron density distribution, and electrostatic potential.

For this compound, these calculations can reveal how the electronegative bromine atoms influence the electron distribution in the aromatic ring. Time-dependent DFT (TD-DFT) is a common method for studying excited states, predicting the energies and characteristics of electronic transitions, which correspond to the absorption bands in a UV-visible spectrum. chemrxiv.org

Studies on related bromobenzenes have used high-level ab initio and DFT methods to map out the potential energy surfaces of their ground and excited states. researchgate.net Such calculations can clarify the pathways for photochemical reactions, like the cleavage of a C-Br bond. For instance, theoretical analysis can explain how excitation to a particular electronic state can lead to dissociation through crossings between different potential energy surfaces (e.g., from a singlet to a triplet state). researchgate.netstanford.edu

While isotopic substitution does not change the electronic potential energy surfaces themselves, it affects the vibrational energy levels on these surfaces. This can influence the rates and pathways of excited-state processes, a phenomenon that can be explored through quantum dynamics simulations. stanford.edu

Computational Modeling of Deuterium Isotope Effects

Deuterium isotope effects are changes in reaction rates or physical properties that occur upon substituting hydrogen with deuterium. cchmc.org These effects primarily stem from the difference in mass, which leads to lower zero-point vibrational energies (ZPVE) for C-D bonds compared to C-H bonds. Consequently, more energy is typically required to break a C-D bond than a C-H bond, often resulting in a slower reaction rate for the deuterated compound (a kinetic isotope effect).

Computational modeling is a key tool for quantifying and understanding these effects. ruc.dk By calculating the vibrational frequencies for both the protiated (hydrogen-containing) and deuterated isotopologues, the difference in ZPVE can be determined. For reaction studies, this calculation is performed for both the reactants and the transition state.

The theoretical kinetic isotope effect (KIE) can be estimated using the following relationship derived from transition state theory:

KIE = kH / kD ≈ exp[ (ZPE(H)react - ZPE(D)react) - (ZPE(H)TS - ZPE(D)TS) / kT ]

where kH and kD are the rate constants for the protiated and deuterated species, and ZPE represents the zero-point energy of the reactants and the transition state (TS). These calculations provide valuable insights into reaction mechanisms by probing the nature of the transition state. nih.gov

Reaction Pathway Simulations and Mechanistic Insights

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of intermediates and transition states that connect them. For this compound, these methods can be used to study various reactions, such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling, or thermal decomposition.

The process involves mapping the potential energy surface for a given reaction. Stationary points on this surface—reactants, products, and intermediates—are located through geometry optimization. Transition states, which are first-order saddle points on the energy surface, are located using specialized algorithms like the Nudged Elastic Band (NEB) method or eigenvector-following techniques. rwth-aachen.de

Once the transition state is found, its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate. rwth-aachen.de By simulating the reaction pathways for both 1,2-dibromobenzene and its d4-analogue, computational studies can provide a detailed rationale for any experimentally observed kinetic isotope effects, thereby offering deep mechanistic insights.

Applications of 1,2 Dibromobenzene D4 in Diverse Chemical Research Fields

Analytical Chemistry Applications

In analytical chemistry, the use of stable isotope-labeled (SIL) compounds is a cornerstone for achieving high accuracy and precision in quantitative analysis. 1,2-Dibromobenzene-d4 is particularly useful in methods involving mass spectrometry detection.

This compound is an excellent internal standard for quantitative analysis, especially in chromatographic techniques coupled with mass spectrometry, such as GC-MS and LC-MS. acanthusresearch.com An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to samples, calibration standards, and quality controls. chromatographyonline.com The purpose of an internal standard is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the results. nih.govscioninstruments.com

Stable isotope-labeled molecules are considered the ideal internal standards because their chemical and physical behavior is nearly identical to that of their non-labeled counterparts. researchgate.netszabo-scandic.com This similarity ensures that the SIL internal standard experiences the same matrix effects and variability in analyte recovery during the entire analytical process. nih.govnih.gov When analyzed by mass spectrometry, the deuterated standard is easily distinguished from the native analyte by its higher mass-to-charge ratio (m/z). chromatographyonline.com

For instance, in a typical GC-MS analysis, the quantification is based on the ratio of the analyte's response to the internal standard's response. scioninstruments.com This ratioing technique effectively cancels out systematic and random errors, leading to more reliable data. scioninstruments.com The use of a deuterated standard like this compound is a common practice in GC-MS methods for this reason. scioninstruments.com

Table 1: Comparison of Internal Standard Types in Chromatography

| Internal Standard Type | Advantages | Disadvantages |

| Stable Isotope-Labeled (e.g., this compound) | Co-elutes with the analyte, experiences identical matrix effects, corrects for extraction and instrument variability effectively. chromatographyonline.comnih.govszabo-scandic.com | Can be expensive, not always commercially available. nih.gov |

| Structural Analogue | More readily available and less expensive than SIL standards. | May not co-elute perfectly, may experience different matrix effects and extraction recovery than the analyte. nih.gov |

During the development and validation of bioanalytical methods, isotopically labeled standards are crucial for ensuring the reliability and robustness of the assay. nih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The use of a SIL internal standard like this compound helps establish key validation parameters such as accuracy, precision, linearity, and specificity. nih.govzeptometrix.com

The implementation of a quality control (QC) process is imperative for producing high-quality data. zeptometrix.com QC samples, which are spiked with the analyte and the SIL internal standard, help laboratories monitor their performance, determine precision and accuracy, and fulfill documentation requirements. zeptometrix.com Because the SIL standard tracks the analyte throughout the procedure, it can help identify and correct for issues with sample stability, recovery, or ion suppression that might otherwise go unnoticed. nih.gov While SIL standards are preferred, it is important during method development to investigate their behavior, as deuterium-labeled compounds can sometimes exhibit slightly different retention times or recoveries compared to the analyte. nih.gov

This compound is particularly valuable in trace analysis and environmental monitoring, where the concentration of target analytes can be extremely low (parts-per-billion or parts-per-trillion levels). trace-gas.com Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate results for trace element analysis. nih.govyoutube.com In IDMS, a known amount of an isotopically enriched compound (the "spike"), such as this compound, is added to a sample. youtube.com After ensuring the spike has equilibrated with the natural analyte in the sample, the altered isotopic ratio is measured by a mass spectrometer. rsc.org This allows for the precise calculation of the original analyte concentration. youtube.com

This approach is highly effective for quantifying pollutants in complex environmental matrices like water, soil, and air. nih.govthermofisher.com For example, the closely related compound 1,2-dichlorobenzene-d4 (B32888) is used as a surrogate standard in U.S. EPA methods for analyzing volatile organic compounds (VOCs) in water. chromatographyonline.comthermofisher.com In these methods, the deuterated standard is added to samples before analysis to monitor the performance and recovery of the analytical procedure for a wide range of pollutants. chromatographyonline.comingenieria-analitica.com The high recovery and stability of such standards, even at low concentrations, demonstrate the robustness of this approach for environmental trace analysis. chromatographyonline.com

Table 2: Example Application in Environmental Water Analysis

| Parameter | Details | Reference |

| Method | Headspace–Trap GC–MS for Volatile Organic Pollutants in Water | chromatographyonline.com |

| Surrogate Standard | 1,2-Dichlorobenzene-d4 (analogous to this compound) | chromatographyonline.comthermofisher.com |

| Concentration Level | 20 parts-per-trillion (ppt) | chromatographyonline.com |

| Mean Recovery | 99.7% | chromatographyonline.com |

| Relative Standard Deviation (RSD) | 8.0% | chromatographyonline.com |

| Conclusion | Demonstrates high levels of recovery and stability for deuterated standards in trace-level environmental analysis. | chromatographyonline.com |

Mechanistic Studies and Isotope Effect Investigations

The replacement of hydrogen with deuterium (B1214612) is a powerful technique for investigating the mechanisms of chemical reactions. chem-station.com While the chemical properties remain virtually unchanged, the increased mass of deuterium can lead to a detectable change in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). chem-station.com

Deuterium-labeled compounds like this compound are used as tracers to elucidate reaction pathways. acs.org By tracking the position of the deuterium atoms in the products of a reaction, chemists can deduce the sequence of bond-breaking and bond-forming events. youtube.com This is because the C-D bond is stronger and vibrates at a lower frequency than a C-H bond. princeton.edu

For example, if a reaction involves the cleavage of a specific C-H bond on the benzene (B151609) ring, using this compound and analyzing the products via mass spectrometry or NMR spectroscopy can confirm which bond was broken and how the fragments rearranged. acs.org This technique is widely applied in organic synthesis and mechanistic chemistry to understand how reactions proceed, identify intermediates, and optimize reaction conditions. chem-station.comacs.org

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org It is formally defined as the ratio of the rate constant for the reaction with the light isotope (kL) to the rate constant for the reaction with the heavy isotope (kH). wikipedia.org

KIE = kH / kD

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu Because the C-D bond has a lower zero-point energy than the C-H bond, it requires more energy to break. baranlab.orgepfl.ch Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage, resulting in a "normal" primary KIE (kH/kD > 1). princeton.edu The magnitude of the primary KIE can be significant, often in the range of 2 to 7 at room temperature for deuterium substitution. baranlab.org

By comparing the reaction rate of 1,2-dibromobenzene (B107964) with that of this compound, researchers can determine if the activation of a C-H bond on the aromatic ring is involved in the slowest, rate-limiting step of the reaction. wpmucdn.comnih.gov A significant KIE provides strong evidence for such a mechanism, whereas a KIE value close to 1 (kH/kD ≈ 1) suggests that C-H bond cleavage is not part of the rate-determining step. epfl.ch This information is critical for understanding reaction mechanisms in fields such as organometallic chemistry and catalysis. wpmucdn.com

Understanding Halogen-Metal Exchange Mechanisms

Halogen-metal exchange is a fundamental organometallic reaction used to create carbon-metal bonds, often forming highly reactive organolithium or organomagnesium reagents. wikipedia.org The reaction involving 1,2-dibromobenzene is of particular interest as it can lead to the formation of benzyne (B1209423) or dilithiated intermediates. nih.gov

The use of this compound is critical for mechanistic studies. By labeling the aromatic ring with deuterium, researchers can precisely track the fate of the benzene core throughout the reaction sequence. The C-D bond has different vibrational frequencies than the C-H bond, and the deuterium nucleus is detectable by specific analytical methods.

Detailed Research Findings: Mechanistic investigations on 1,2-dibromobenzene with reagents like tert-butyllithium (B1211817) have explored the potential intermediacy of 1,2-dilithiobenzene. nih.gov In these studies, a deuterated analogue like this compound would allow for unambiguous characterization of the products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, if the reaction is quenched with an electrophile, the position and retention of the deuterium atoms in the final product can confirm or rule out proposed intermediates like arynes or confirm the regioselectivity of the metalation. nih.gov

The general sequence for a halogen-metal exchange is as follows: R-Li + R'-X ⇌ R'-Li + R-X wikipedia.org

In the case of this compound, the reaction with an organolithium reagent (RLi) would proceed as: C6D4Br2 + RLi → C6D4(Li)Br + RBr

The resulting deuterated aryllithium species is a powerful synthetic intermediate. The presence of the deuterium label does not significantly alter the chemical reactivity but provides a spectroscopic handle to follow the transformation.

Applications in Advanced Organic Synthesis and Material Science

Building Block for Deuterated Organic Compounds

This compound is a versatile starting material for the synthesis of more complex deuterium-labeled molecules. cdnsciencepub.com The two bromine atoms can be selectively functionalized, providing a platform to introduce various substituents onto the deuterated aromatic ring. This is particularly valuable for creating internal standards for analytical chemistry or for synthesizing deuterated pharmaceuticals to study their metabolic fate (pharmacokinetics). nih.govresearchgate.net

Detailed Research Findings: The synthesis of deuterated compounds often relies on building blocks where the deuterium labels are installed early in the synthetic sequence. cdnsciencepub.com Starting with this compound, one or both bromine atoms can be replaced through reactions like Suzuki or Sonogashira cross-coupling, or via halogen-metal exchange followed by quenching with an electrophile. This allows for the creation of a wide array of multi-substituted deuterated benzene derivatives that would be difficult to prepare by direct H/D exchange on the final molecule.

| Reaction Type | Reactants | Product | Significance |

| Halogen-Metal Exchange | This compound, n-BuLi, then E+ (electrophile) | C6D4(E)Br or C6D4(E)2 | Introduces functional groups onto the deuterated ring. |

| Suzuki Coupling | This compound, Aryl-B(OH)2, Pd catalyst | C6D4(Aryl)Br or C6D4(Aryl)2 | Forms deuterated biaryl compounds. |

| Sonogashira Coupling | This compound, Terminal alkyne, Pd/Cu catalyst | C6D4(alkynyl)Br or C6D4(alkynyl)2 | Creates deuterated aryl-alkyne structures. |

This table illustrates potential synthetic transformations using this compound as a starting building block.

Precursor in the Synthesis of Ligands and Functional Materials

Deuterated ligands are of significant interest in organometallic chemistry and catalysis. They can be used in NMR studies to simplify complex spectra or in neutron scattering experiments to determine the precise location of the ligand in a metal complex. This compound serves as a key precursor for certain types of deuterated ligands, such as diphosphines.

Detailed Research Findings: The synthesis of a deuterated bidentate phosphine (B1218219) ligand, for example, can be achieved by first performing a double lithium-halogen exchange on this compound to generate the reactive intermediate, 1,2-dilithiobenzene-d4. This intermediate is then reacted with a chlorophosphine electrophile (e.g., ClPPh2) to yield the desired deuterated diphosphine ligand (e.g., d4-1,2-bis(diphenylphosphino)benzene). This labeled ligand can then be coordinated to a metal center, and the resulting complex can be studied to gain deeper insight into catalytic mechanisms or material properties.

Role in the Development of Deuterated Polymers and Resins

Deuterated polymers are highly valuable materials for neutron scattering studies, which are used to investigate the structure and dynamics of polymer chains in melts, blends, and solutions. sci-hub.seresolvemass.ca The significant difference in the neutron scattering length of hydrogen and deuterium allows for "contrast matching," where parts of a system can be made "invisible" to neutrons, highlighting the structure of the remaining components. azimuth-corp.com

Detailed Research Findings: While direct polymerization of this compound is not common, it can be converted into a deuterated monomer suitable for polymerization. For instance, through cross-coupling reactions, it could be transformed into a deuterated styrene (B11656) or other vinyl-containing monomer. This deuterated monomer can then be polymerized, often using controlled radical polymerization techniques, to produce a polymer with a fully deuterated backbone or specific deuterated segments. These polymers are essential for fundamental studies in polymer physics. azimuth-corp.comornl.gov The synthesis of deuterated polymers is a specialized field, with ongoing research into creating a wider variety of labeled monomers to address challenges in materials science. sci-hub.se

Environmental Fate and Transformation Studies

Investigation of Abiotic and Biotic Degradation Mechanisms in Environmental Compartments

Understanding how pollutants break down in the environment is crucial for risk assessment and remediation. Brominated aromatic compounds can be persistent environmental contaminants. Studies on their degradation pathways involve both abiotic (non-biological) processes like photolysis and hydrolysis, and biotic (microbial) degradation. researchgate.netmdpi.com

Detailed Research Findings: In environmental science, this compound is primarily used as a surrogate or internal standard for the quantitative analysis of its non-deuterated counterpart, 1,2-dibromobenzene, and other related pollutants. In methods like Gas Chromatography-Mass Spectrometry (GC-MS), a known amount of the deuterated compound is added to an environmental sample (e.g., water, soil) before extraction and analysis. Since the deuterated standard behaves almost identically to the native compound during sample preparation but is distinguishable by the mass spectrometer, it allows for accurate correction for any loss of the target analyte during the procedure.

Furthermore, in controlled laboratory studies, this compound can be used as a tracer to study degradation pathways. mdpi.com Researchers can introduce the deuterated compound into a microbial culture or a simulated environmental system and monitor the formation of deuterated metabolites. nih.govnih.gov This allows them to distinguish the degradation products of the target compound from other background organic molecules in the system, providing clear evidence of the transformation pathways. Isotope analysis can help differentiate between various enzymatic mechanisms, such as hydrolysis or reduction, involved in the cleavage of the carbon-bromine bond. mdpi.com

| Parameter | Description | Role of this compound |

| Abiotic Degradation | Chemical breakdown due to non-biological factors like sunlight (photolysis) or water (hydrolysis). | Used as a tracer to identify and quantify degradation products in laboratory simulations. |

| Biotic Degradation | Breakdown by microorganisms (bacteria, fungi) through enzymatic processes. nih.govnih.gov | Serves as a labeled substrate to follow metabolic pathways and identify deuterated intermediates, confirming microbial transformation. mdpi.com |

| Environmental Monitoring | Quantifying the concentration of 1,2-dibromobenzene in environmental samples. | Used as an internal standard or surrogate in analytical methods (e.g., GC-MS) to ensure accurate quantification. |

This table summarizes the application of this compound in studying the environmental fate of its non-deuterated analogue.

Deuterium Labeling for Tracing Environmental Transformation Products

Isotopically labeled compounds are instrumental in elucidating the degradation pathways of environmental contaminants. The use of deuterium-labeled compounds, such as this compound, allows researchers to distinguish the compound or its breakdown products from naturally occurring substances in complex environmental matrices. This is particularly crucial in studies investigating the transformation of brominated flame retardants (BFRs) and other halogenated aromatic pollutants.

The degradation of brominated flame retardants can occur through various mechanisms, including photolysis, hydrolysis, and microbial degradation, leading to a variety of transformation products. rsc.org The use of a deuterated tracer like this compound could, in principle, allow for the precise tracking of these transformation products through analytical techniques such as gas chromatography-mass spectrometry (GC-MS). The distinct mass-to-charge ratio of the deuterated compound and its metabolites would allow them to be clearly identified amongst other compounds present in environmental samples.

Environmental Partitioning Behavior of Deuterated Halogenated Aromatics (e.g., air, water, sediment)

The environmental fate and transport of a chemical are governed by its partitioning behavior between different environmental compartments such as air, water, and sediment. Understanding this behavior is critical for assessing the exposure risk and environmental impact of halogenated aromatic compounds. While specific partitioning data for this compound is scarce in publicly available literature, the behavior of persistent organic pollutants (POPs) in general provides a framework for understanding its likely distribution.

The partitioning of POPs is influenced by their physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). For many POPs, there is a tendency for bioaccumulation in the lipid tissues of organisms, and their distribution in the environment is a complex process of partitioning between solid, liquid, and gaseous phases. nih.govnoaa.gov

In the analysis of polybrominated diphenyl ethers (PBDEs), which are structurally related to dibromobenzene, surrogate standards are used to assess the efficiency of the analytical method. These surrogates are typically isotopically labeled compounds that are added to samples before extraction and analysis. The recovery of these standards provides a measure of the analytical performance and can give insights into the partitioning behavior of the analytes during the analytical process. For instance, in the analysis of PBDEs in environmental samples, a mass-labeled (13C) PBDE surrogate standard is often added prior to extraction. thermofisher.com While this compound is not explicitly mentioned as a surrogate in the reviewed literature for PBDE analysis, its properties as a deuterated halogenated aromatic make it a potential candidate for such applications.

The table below illustrates typical recovery data for surrogate standards in the analysis of persistent organic pollutants in sediment, which can be indicative of the partitioning behavior during extraction.

| Surrogate Standard | Matrix | Mean Recovery (%) | Standard Deviation (%) |

| 13C-PCB-141 | Sediment | 95 | 10 |

| 13C-BDE-47 | Sediment | 92 | 12 |

| 13C-BDE-99 | Sediment | 88 | 15 |

This table is illustrative and based on typical recovery data for similar compounds, as specific data for this compound was not available in the reviewed literature.

The partitioning of halogenated compounds is also dependent on the number of halogen atoms. nih.gov This suggests that the partitioning behavior of this compound would be similar to other di-brominated aromatic compounds. The study of how these compounds distribute between different environmental compartments is essential for predicting their long-range transport and potential for accumulation in various ecosystems. researchgate.net

Future Directions and Emerging Research Paradigms for 1,2 Dibromobenzene D4

Development of Novel Synthetic Routes with Enhanced Efficiency

The future of 1,2-Dibromobenzene-d4 synthesis lies in the development of more efficient, scalable, and cost-effective methods. Traditional deuteration techniques often involve harsh reaction conditions and can be time-consuming. tn-sanso.co.jp Emerging research paradigms are exploring innovative approaches to overcome these limitations.

One promising direction is the advancement of flow synthesis methodologies. tn-sanso.co.jpnih.gov This technique offers significant advantages over conventional batch processes, including improved reaction efficiency, better heat and mass transfer, and the potential for automation and high-throughput production. tn-sanso.co.jp Microwave-assisted synthesis is another area of active development, which can dramatically reduce reaction times and improve yields for hydrogen-deuterium (H/D) exchange reactions. researchgate.netsemanticscholar.org

| Methodology | Key Advantages | Potential Impact on this compound Synthesis |

|---|---|---|

| Flow Synthesis | - High throughput

| - Scalable and cost-effective production for industrial applications. |

| Microwave-Assisted Synthesis | - Rapid reaction times

| - Faster and more efficient laboratory-scale synthesis. |

| Advanced Catalysis (e.g., Iridium, Silver) | - High regioselectivity

| - More direct and selective deuteration, minimizing waste and byproducts. |

Advanced Analytical Applications in Complex Matrices

The use of deuterated compounds as internal standards in analytical chemistry is well-established, and this compound is an excellent candidate for such applications, particularly in the analysis of complex matrices. nih.gov Future research will likely focus on leveraging its properties for trace-level quantification of persistent organic pollutants (POPs) in challenging environmental and biological samples. nih.govsigmaaldrich.com

In complex matrices such as soil, sediment, and biological tissues, matrix effects can significantly impact the accuracy and precision of analytical measurements. nih.govlcms.cz The use of a deuterated internal standard like this compound, which has nearly identical chemical and physical properties to its non-deuterated analog, can effectively compensate for these matrix-induced variations in signal intensity. lcms.cz

Advanced analytical techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry will benefit from the availability of high-purity this compound. nih.govresearchgate.net These methods, when used in conjunction with isotopically labeled standards, can achieve the low detection limits and high selectivity required for the analysis of trace contaminants in food, water, and air samples. nih.govnih.gov

| Application Area | Analytical Technique | Rationale for Use |

|---|---|---|

| Environmental Monitoring | GC-MS/MS, GC×GC-MS | - Quantification of persistent organic pollutants (POPs) in soil, water, and air.

|

| Food Safety | LC-MS/MS, GC-MS | - Analysis of pesticide and mycotoxin residues in various food matrices.

|

| Biomonitoring | GC-HRMS | - Measurement of exposure to environmental contaminants in biological samples (e.g., blood, urine). |

Expansion into New Areas of Mechanistic Organic and Organometallic Chemistry

The unique properties of this compound make it a valuable tool for elucidating reaction mechanisms in organic and organometallic chemistry. nih.gov A key area of future research will be its application in studying the kinetic isotope effect (KIE) to gain deeper insights into reaction pathways. wikipedia.orgprinceton.edunih.gov

The substitution of hydrogen with deuterium (B1214612) can lead to a measurable change in the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. wikipedia.orgprinceton.edu This KIE can provide crucial information about the transition state of a reaction. nih.gov For example, this compound could be employed to study the mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where C-Br bond activation is a key step. nih.gov

Furthermore, 1,2-Dibromobenzene (B107964) is a known precursor to benzyne (B1209423), a highly reactive intermediate. nih.govresearchgate.netnih.gov The use of this compound in these reactions would allow for isotopic labeling studies to track the fate of the deuterium atoms and provide a more detailed understanding of the reaction mechanism, including the potential for intermolecular and intramolecular rearrangements. nih.gov The study of large KIEs in organometallic reactions involving deuterated substrates is an emerging field that promises to provide a more nuanced understanding of catalytic cycles. nih.govresearchgate.netaminer.org

Interdisciplinary Research Integrating Computational and Experimental Studies

The synergy between computational chemistry and experimental work is a powerful paradigm for advancing our understanding of chemical systems. acs.org Future research on this compound will increasingly benefit from this interdisciplinary approach.

Density Functional Theory (DFT) calculations can be used to predict the vibrational spectra (IR and Raman) of this compound, which can then be compared with experimental data to confirm its structure and isotopic purity. arxiv.orgsemanticscholar.orgmdpi.com Computational models can also be employed to investigate the energetics of different reaction pathways, providing insights that can guide the design of new synthetic routes and catalysts. researchgate.netnih.gov

By combining experimental kinetic data, such as that obtained from KIE studies, with computational modeling of transition states, a more complete picture of reaction mechanisms can be developed. nih.gov This integrated approach can be particularly valuable for studying complex catalytic cycles in organometallic chemistry, where experimental characterization of transient intermediates can be challenging. researchgate.net The application of combined experimental and computational methods to study the aggregation and interactions of aromatic compounds in various environments is another promising avenue of research. semanticscholar.orgnih.gov

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,2-Dibromobenzene-d4 in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Engineering Controls : Perform reactions in fume hoods or gloveboxes to minimize inhalation exposure, especially during volatile byproduct formation .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste facilities to avoid environmental contamination .

Q. How can researchers optimize the synthesis of this compound while ensuring isotopic purity?

- Methodological Answer :

- Deuterium Source : Use high-purity deuterated precursors (e.g., deuterated benzene) to minimize isotopic scrambling.

- Reaction Monitoring : Employ GC-MS or HPLC to track deuteration efficiency and bromination progress .

- Purification : Use recrystallization or column chromatography with deuterated solvents (e.g., DMSO-d6) to maintain isotopic integrity .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR will show absence of proton signals, confirming deuteration, while ¹³C NMR identifies carbon framework .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 252 for C6D4Br2) and isotopic distribution .

- FT-IR : Confirms C-Br stretching vibrations (~550–600 cm⁻¹) and absence of C-H bonds .

Q. How can isotopic purity of this compound be quantified?

- Methodological Answer :

- Deuterium NMR (²H NMR) : Detects residual protons and quantifies deuteration levels (>99% required for most studies) .

- Isotope Ratio Mass Spectrometry (IRMS) : Measures D/H ratios with high precision .

Advanced Research Questions

Q. How does deuteration in this compound influence reaction kinetics in cross-coupling reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with non-deuterated analogs. For example, C-D bonds may slow oxidative addition in Pd-catalyzed couplings .

- Computational Modeling : Use DFT calculations to simulate transition states and isotope-specific energy barriers .

Q. What advanced analytical methods can detect trace impurities in this compound?

- Methodological Answer :

- Headspace GC-MS : Identifies volatile impurities (e.g., residual solvents like dichloromethane) .

- ICP-OES : Quantifies trace metal contaminants (e.g., Pd from catalytic reactions) .

Q. How can computational chemistry predict the environmental persistence of this compound?

- Methodological Answer :

- Molecular Dynamics Simulations : Model degradation pathways in aqueous or soil environments .

- QSAR Models : Predict bioaccumulation or toxicity using deuterium-specific parameters .

Q. How should researchers resolve contradictions in literature data on this compound’s spectroscopic properties?

- Methodological Answer :

- Replicate Experiments : Control variables (e.g., solvent, temperature) to match reported conditions .

- Statistical Analysis : Apply t-tests or ANOVA to compare datasets and identify outliers .

- Collaborative Verification : Cross-validate results with independent labs using standardized protocols .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。